1-Amino-3-fluoropropan-2-ol 1-Amino-3-fluoropropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498008
InChI: InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2
SMILES:
Molecular Formula: C3H8FNO
Molecular Weight: 93.10 g/mol

1-Amino-3-fluoropropan-2-ol

CAS No.:

Cat. No.: VC16498008

Molecular Formula: C3H8FNO

Molecular Weight: 93.10 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-fluoropropan-2-ol -

Specification

Molecular Formula C3H8FNO
Molecular Weight 93.10 g/mol
IUPAC Name 1-amino-3-fluoropropan-2-ol
Standard InChI InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2
Standard InChI Key YNYGCUBTRXYATN-UHFFFAOYSA-N
Canonical SMILES C(C(CF)O)N

Introduction

Chemical Identity and Structural Characteristics

1-Amino-3-fluoropropan-2-ol (CAS: 53460-74-5, hydrochloride form) is a small organic molecule with the molecular formula C₃H₈FNO and a molecular weight of 129.56 g/mol . Its hydrochloride salt, commonly used to improve solubility, has the formula C₃H₉ClFNO and the same molecular weight. The compound’s IUPAC name, 1-amino-3-fluoropropan-2-ol, reflects its substitution pattern, while its SMILES notation (C(C(CF)O)N) and InChI key (IBSQVUYDIGJWNS-UHFFFAOYSA-N) provide precise structural descriptors.

The molecule’s stereochemistry and functional group arrangement enable interactions with biological targets. The fluorine atom, a strong electronegative substituent, influences electronic distribution and hydrogen-bonding potential, while the amino and hydroxyl groups participate in acid-base reactions and coordination chemistry. These features make it a versatile intermediate in synthesizing fluorinated analogs of pharmacologically active compounds .

Synthesis methods for 1-amino-3-fluoropropan-2-ol are not explicitly detailed in the referenced sources. However, analogous fluorinated amino alcohols are typically synthesized via:

  • Nucleophilic fluorination of epoxide precursors using hydrofluoric acid or its derivatives.

  • Reductive amination of fluorinated ketones with ammonia or amines.

  • Hydrolysis of fluorinated nitriles or nitro compounds followed by functional group modification.

The hydrochloride salt is likely produced by treating the free base with hydrochloric acid, a common method to enhance crystallinity and stability. Industrial-scale production would optimize these routes for yield and purity, employing techniques like continuous flow reactors or chromatography .

Applications in Scientific Research

Medicinal Chemistry and Drug Development

Comparative Analysis with Structural Analogs

The table below contrasts 1-amino-3-fluoropropan-2-ol with its positional isomer, 2-amino-3-fluoropropan-1-ol hydrochloride, highlighting how structural differences impact properties:

Property1-Amino-3-fluoropropan-2-ol2-Amino-3-fluoropropan-1-ol hydrochloride
Molecular FormulaC₃H₈FNOC₃H₉ClFNO
Functional Groups-NH₂ (C1), -OH (C2), -F (C3)-NH₂ (C2), -OH (C1), -F (C3)
SolubilityModerate in polar solventsHigh in water (hydrochloride salt)
Potential UseDrug intermediateBiochemical research reagent

The isomer’s altered functional group arrangement affects its hydrogen-bonding capacity and reactivity, making it more suitable for specific applications like surface modification or ion-exchange chromatography .

Future Research Directions

  • Pharmacological Profiling: Investigate the compound’s interactions with neurotransmitter receptors or ion channels.

  • Green Synthesis: Develop eco-friendly fluorination methods to reduce reliance on hazardous reagents.

  • Material Applications: Explore its use in fluorinated coatings or adhesives with enhanced performance.

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